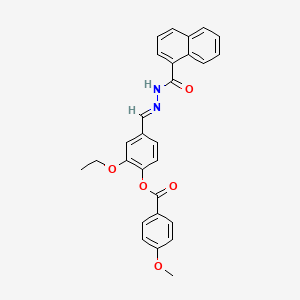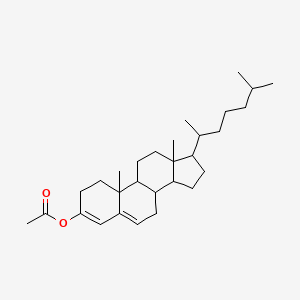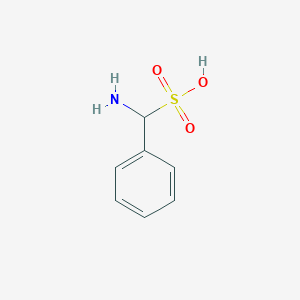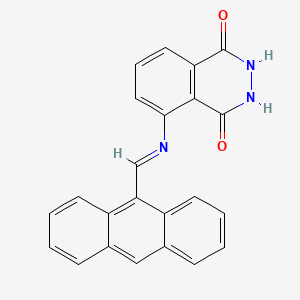
N-benzyl-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE is a complex organic compound that features a benzyl group, a chlorobenzenesulfonyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of 4-Chlorobenzenesulfonyl Chloride: This is achieved by reacting 4-chlorobenzene with chlorosulfuric acid at 35°C, followed by heating at 80°C for two hours.
Synthesis of Furan-2-Yl-Oxazole: This step involves the cyclization of appropriate precursors under controlled conditions to form the furan-2-yl-oxazole ring.
Coupling Reaction: The final step involves coupling the benzylamine with the synthesized 4-chlorobenzenesulfonyl-furan-2-yl-oxazole under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The furan and oxazole rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The benzylamine moiety can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonate esters .
Scientific Research Applications
BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE involves its interaction with specific molecular targets. The chlorobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan and oxazole rings may also interact with biological targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of the target compound.
Furan-2-Yl-Oxazole: A key intermediate in the synthetic route.
Benzylamine: Another building block used in the synthesis.
Uniqueness
BENZYL-(4-(4-CHLORO-BENZENESULFONYL)-2-FURAN-2-YL-OXAZOL-5-YL)-AMINE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the furan and oxazole rings, along with the chlorobenzenesulfonyl group, makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C20H15ClN2O4S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-benzyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H15ClN2O4S/c21-15-8-10-16(11-9-15)28(24,25)20-19(22-13-14-5-2-1-3-6-14)27-18(23-20)17-7-4-12-26-17/h1-12,22H,13H2 |
InChI Key |
UHBHPVOUSZECBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)


![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)


![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)


